Bis(2,2,3,3,3-pentafluoropropyl)amine

Overview

Description

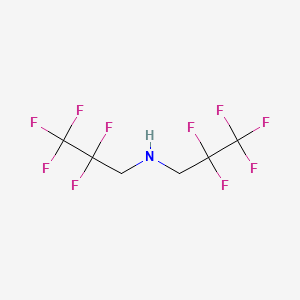

Bis(2,2,3,3,3-pentafluoropropyl)amine is a chemical compound with the molecular formula C6H5F10N and a molecular weight of 281.1 g/mol . It is characterized by the presence of two 2,2,3,3,3-pentafluoropropyl groups attached to an amine nitrogen atom. This compound is known for its high fluorine content, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine typically involves the reaction of 2,2,3,3,3-pentafluoropropylamine with a suitable halogenated precursor under controlled conditions. One common method involves the use of 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,3,3,3-pentafluoropropyl)amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form amines with fewer fluorine atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or peracids are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted amines with various functional groups.

Oxidation Reactions: Products include amine oxides and other oxidized derivatives.

Reduction Reactions: Products include partially or fully reduced amines.

Scientific Research Applications

Bis(2,2,3,3,3-pentafluoropropyl)amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.

Mechanism of Action

The mechanism of action of Bis(2,2,3,3,3-pentafluoropropyl)amine involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This can lead to changes in the conformation and activity of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

2,2,3,3,3-Pentafluoropropylamine: A related compound with a single 2,2,3,3,3-pentafluoropropyl group.

Bis(2,2,3,3,3-pentafluoropropyl) carbonate: A compound with similar fluorinated groups but different functional groups.

Uniqueness

Bis(2,2,3,3,3-pentafluoropropyl)amine is unique due to its dual 2,2,3,3,3-pentafluoropropyl groups, which impart enhanced chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions .

Biological Activity

Bis(2,2,3,3,3-pentafluoropropyl)amine (BPFPA) is a fluorinated organic compound notable for its unique chemical structure and properties. This article explores the biological activity of BPFPA, focusing on its synthesis, mechanisms of action, and applications in various fields, particularly in biological systems.

Chemical Structure and Properties

BPFPA is characterized by the presence of two 2,2,3,3,3-pentafluoropropyl groups attached to an amine nitrogen atom. Its molecular formula is , and it exhibits high fluorine content which contributes to its distinct physicochemical properties such as thermal stability and resistance to chemical degradation.

Synthesis of this compound

The synthesis of BPFPA typically involves the reaction of 2,2,3,3,3-pentafluoropropylamine with a halogenated precursor. One common method is the use of 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base like sodium hydride or potassium carbonate in an inert solvent such as tetrahydrofuran (THF) at temperatures ranging from 0 to 25°C. This method ensures high yield and purity through controlled reaction conditions.

The biological activity of BPFPA can be attributed to its interaction with molecular targets within biological systems. The high electronegativity of the fluorine atoms enhances its ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This property can lead to conformational changes in biomolecules that may affect their activity.

Interaction with Biological Molecules

BPFPA has been investigated for its effects on proteins and other biomolecules. Studies indicate that fluorinated compounds like BPFPA can influence protein structure and function due to their unique binding properties. For instance:

- Protein Binding : BPFPA has shown potential for binding with human serum albumin (HSA), which is critical for understanding its bioaccumulation and toxicity profiles .

- Fluorinated Biomolecules : The compound is used in studies exploring the interactions between fluorinated biomolecules and cellular systems.

Biological Activity Studies

Research on the biological activity of BPFPA has revealed several key findings:

- Toxicity Assessments : Preliminary studies suggest that BPFPA exhibits low toxicity levels in vitro. However, comprehensive toxicological evaluations are necessary to fully understand its safety profile.

- Bioaccumulation Potential : As a member of the per- and polyfluoroalkyl substances (PFAS) family, BPFPA's potential for bioaccumulation raises concerns regarding environmental persistence and health impacts .

Case Study: Binding Affinity with Human Serum Albumin

A significant study evaluated the binding affinity of various PFAS compounds with HSA using differential scanning fluorimetry. It was found that increased binding affinities correlate with longer circulatory half-lives and decreased plasma-free fractions of PFAS in the body. Although specific data on BPFPA was not highlighted in this study, its structural similarities to other PFAS suggest comparable behavior regarding protein interactions .

Applications in Research and Industry

BPFPA serves as a valuable building block in the synthesis of advanced materials and chemicals due to its unique properties:

- Materials Science : It is utilized in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Pharmaceuticals : BPFPA's role in synthesizing fluorinated compounds makes it significant in drug development processes where fluorination can enhance bioactivity or metabolic stability .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| This compound | Dual pentafluoropropyl groups; high stability | |

| 2,2,3,3,3-Pentafluoropropylamine | Single pentafluoropropyl group | |

| Bis(2,2,3,3,3-pentafluoropropyl)carbonate | Similar fluorinated groups; different functional groups |

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-N-(2,2,3,3,3-pentafluoropropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F10N/c7-3(8,5(11,12)13)1-17-2-4(9,10)6(14,15)16/h17H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCAENPEZRYHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)NCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F10N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381992 | |

| Record name | Bis(1H,1H-perfluoropropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883498-76-8 | |

| Record name | Bis(1H,1H-perfluoropropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.